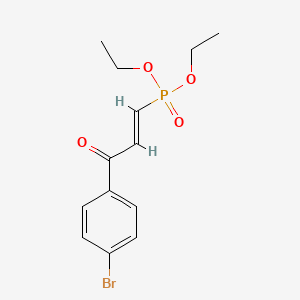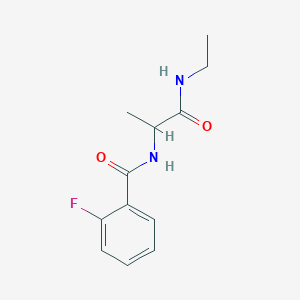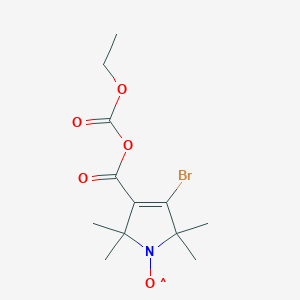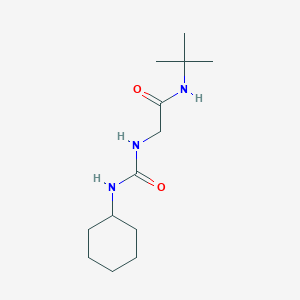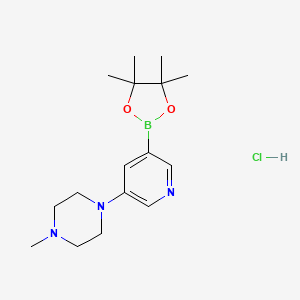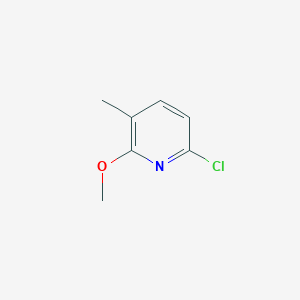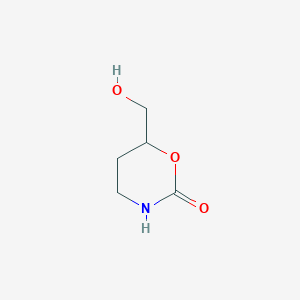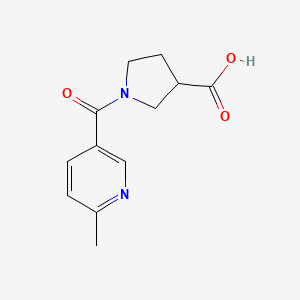![molecular formula C10H4F7NO3S2 B14895519 2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide typically involves the reaction of benzothiazole derivatives with perfluorinated compounds under specific conditions. One common method involves the use of sulfonhydrazides and internal alkynes under electrochemical conditions to form the desired product through a quaternary spirocyclization intermediate . The reaction is carried out in an undivided electrolytic cell at room temperature using graphite felt electrodes and a suitable electrolyte such as Et4NPF6.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing the formation of biofilms and the production of virulence factors . In cancer cells, the compound induces apoptosis through the activation of specific cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole-2-thiol derivatives: These compounds share a similar core structure and have been studied for their biological activities, including anticancer and antimicrobial properties.
Benzo[b]thiophene-1,1-dioxides: These compounds are structurally related and have applications in medicinal chemistry and materials science.
Uniqueness
2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide is unique due to its perfluorinated side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
Propiedades
Fórmula molecular |
C10H4F7NO3S2 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2-(1,1,1,2,3,3,3-heptafluoropropan-2-ylsulfanyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H4F7NO3S2/c11-8(9(12,13)14,10(15,16)17)22-18-7(19)5-3-1-2-4-6(5)23(18,20)21/h1-4H |
Clave InChI |
HTCPQFWJDMYZKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


